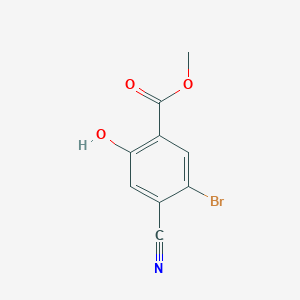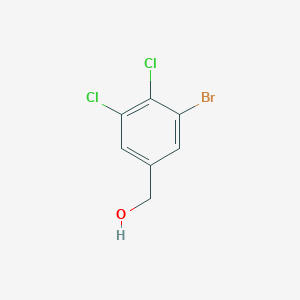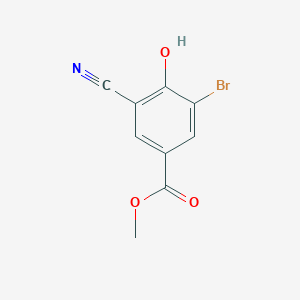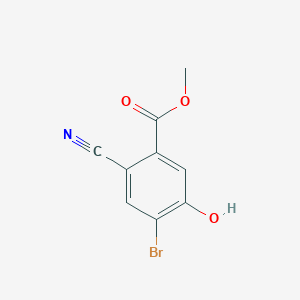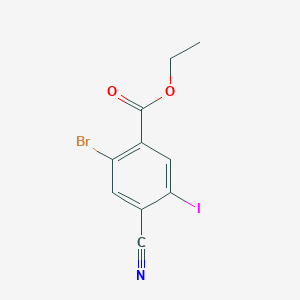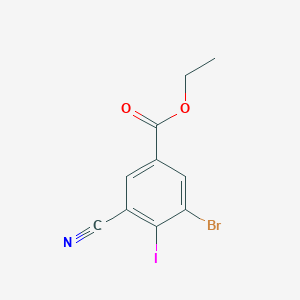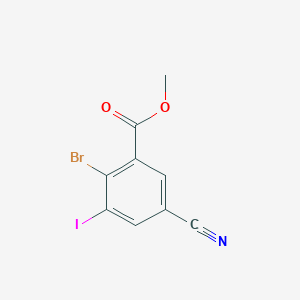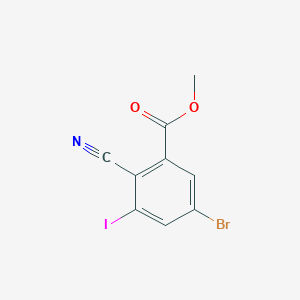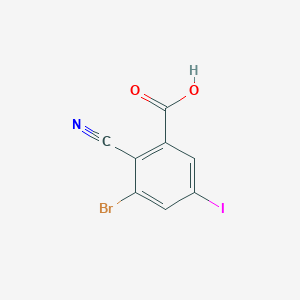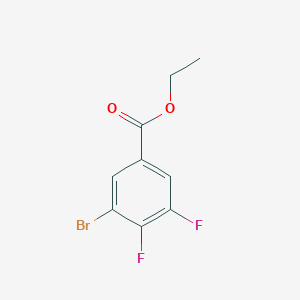
3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester
Overview
Description
“Ethyl (4-bromophenoxy)acetate” is a chemical compound with the CAS Number: 6964-29-0. It has a molecular weight of 259.1 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “Ethyl (4-bromophenoxy)acetate” is 1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 .
Physical And Chemical Properties Analysis
“Ethyl (4-bromophenoxy)acetate” is a solid at ambient temperature . Its molecular weight is 259.1 .
Scientific Research Applications
Synthesis and Chemical Applications
- The compound and its derivatives have been studied for their role in synthetic chemistry, particularly in the synthesis of nucleosides and other organic molecules. For example, a method involving the treatment of α-bromo-α,β-unsaturated esters with specific reagents constituted a new synthetic scheme for the preparation of α-trifluoromethyl-α,β-unsaturated esters, which are key intermediates for the synthesis of 2',3'-dideoxy-2'-trifluoromethylnucleosides (Xingang Zhang, F. Qing, Y. Yu, 2000).
Bromophenol Derivatives and Biological Activities
- Bromophenol derivatives, closely related to the subject compound, have been isolated from natural sources such as red algae. These compounds have been investigated for their potential biological activities, including antioxidant properties and enzyme inhibition, although no significant activity against human cancer cell lines and microorganisms was found in some studies (Jielu Zhao et al., 2004).
Metallomesogenic Complexes
- Research into the synthesis of mesogenic 3-aryl-3-keto esters, which are derived from compounds structurally related to 3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester, has led to the production of copper(II) metallomesogenic complexes. These complexes represent an interesting area of study within materials science (V. N. Kovganko, N. N. Kovganko, 2013).
Natural Bromophenols and Antioxidant Activity
- Natural bromophenols isolated from marine red algae have shown significant DPPH radical-scavenging activity, indicating their potential as antioxidants. These findings contribute to the understanding of the biological activities of bromophenol derivatives and their potential applications in health and disease prevention (Ke Li et al., 2007).
Novel Chemopreventive Agents
- Certain bromophenol derivatives have been explored for their chemopreventive properties against cancers. Studies have focused on the synthesis and biological evaluation of these compounds, highlighting their potential in chemoprevention and the treatment of various types of cancer (M. Curini et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
Based on its structural similarity to other organoboron compounds used in suzuki–miyaura cross-coupling reactions, it can be inferred that it may participate in similar reactions . In these reactions, the compound would interact with a palladium catalyst and an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The downstream effects of this reaction would depend on the specific organic halides used in the reaction.
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, its primary effect at the molecular level would be the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components, as well as reaction conditions such as temperature and solvent .
Properties
IUPAC Name |
ethyl 3-(4-bromophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-4-16-12(15)13(2,3)9-17-11-7-5-10(14)6-8-11/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFHYCGHZLVBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


